
(2-sec-Butyloxy-4-fluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-sec-butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in a variety of reactions, making it a valuable reagent in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc source in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. A common method involves the use of activated zinc powder and a catalytic amount of a halide salt to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale production would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems can help in maintaining these conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions: (2-sec-butyloxy-4-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing a leaving group in an electrophilic substrate.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides or tosylates, with the reaction often carried out in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are commonly used, with the reaction performed under an inert atmosphere.
Addition Reactions: Electrophiles such as aldehydes, ketones, or imines are used, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
科学的研究の応用
Chemistry: In organic synthesis, (2-sec-butyloxy-4-fluorophenyl)zinc bromide is used to construct complex molecules through various coupling and addition reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs or biologically active molecules.
Industry: In the chemical industry, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrial products.
作用機序
The mechanism by which (2-sec-butyloxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
類似化合物との比較
- (2-sec-butyloxy-4,5-difluorophenyl)zinc bromide
- (2-methoxy-4-fluorophenyl)zinc bromide
- (2-ethoxy-4-fluorophenyl)zinc bromide
Comparison: Compared to similar compounds, (2-sec-butyloxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the sec-butyloxy group. This group can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions. The fluorine atom also plays a crucial role in modulating the compound’s reactivity, making it distinct from other organozinc compounds.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h4-5,7-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
VMJGYUUQQJMWHS-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


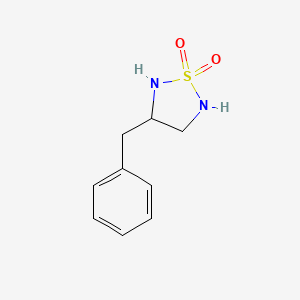
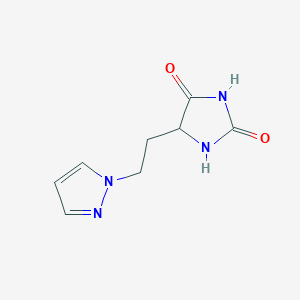
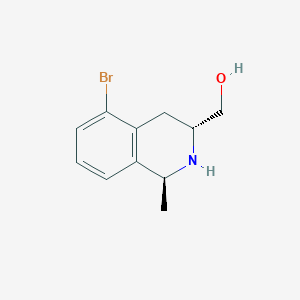
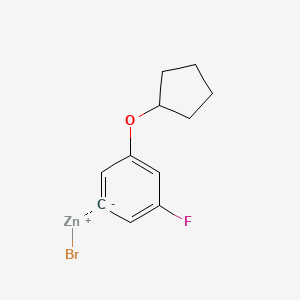
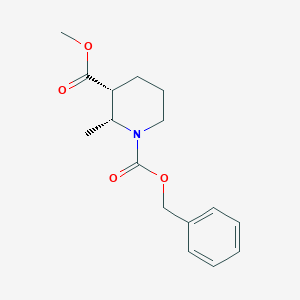
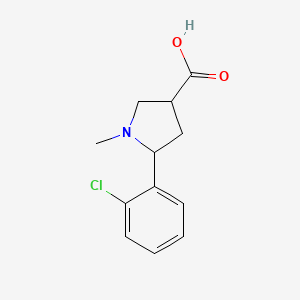
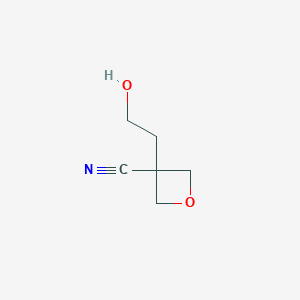
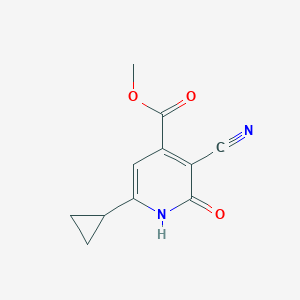
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
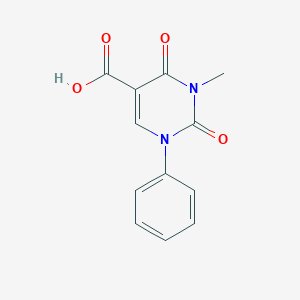
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
